![molecular formula C18H12N3NaO3S B12046795 sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12046795.png)
sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate
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Overview
Description
Sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a quinoline moiety, a thiazolidine ring, and a pyridine group, making it an interesting subject for studies in medicinal chemistry, materials science, and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include pyridine, quinoline derivatives, and thiazolidine precursors. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are essential to monitor the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced thiazolidine derivatives .
Scientific Research Applications
Sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors in disease pathways.
Materials Science: The compound can be used in the design of novel materials with specific electronic or photophysical properties.
Coordination Chemistry: The presence of multiple nitrogen atoms allows the compound to act as a ligand in the formation of metal complexes, which can be studied for their catalytic or magnetic properties.
Mechanism of Action
The mechanism of action of sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Biological Activity
Sodium (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate, also known as GSK1059615, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer progression. This article provides a detailed overview of its biological activity, synthesis, and therapeutic applications based on diverse research findings.
The compound is characterized by its thiazolidinone core structure, which is linked to a quinoline moiety. Its molecular formula is C18H11N3O2S, with a molecular weight of 333.4 g/mol. The structural formula can be represented as follows:
GSK1059615 acts primarily as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth and proliferation, making them significant targets in cancer therapy. Inhibition of these pathways can lead to decreased tumor growth and increased apoptosis in cancer cells.
Anticancer Properties
Research indicates that GSK1059615 shows promising anticancer activity across various cancer types:
- Lymphoma : Studies have demonstrated that GSK1059615 effectively inhibits the proliferation of lymphoma cells by inducing cell cycle arrest and apoptosis.
- Solid Tumors : The compound has been tested against several solid tumors, showing significant cytotoxic effects.
- Endometrial Cancer : Preclinical trials suggest that it may reduce tumor size and improve survival rates in models of endometrial cancer.
- Metastatic Breast Cancer : GSK1059615 has shown efficacy in inhibiting the growth of metastatic breast cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, derivatives of thiazolidinone compounds similar to GSK1059615 have exhibited antimicrobial activity against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 16 μg/mL, indicating strong potential for use as antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological activities of sodium (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate:
Study | Findings |
---|---|
Study 1 | Demonstrated significant inhibition of PI3K/mTOR pathways in lymphoma cells leading to reduced cell viability. |
Study 2 | Showed that treatment with GSK1059615 resulted in increased apoptosis markers in solid tumor models compared to control groups. |
Study 3 | Reported antimicrobial efficacy against various bacterial strains with MIC values indicating potent activity. |
Q & A
Q. Basic: What are the key steps for synthesizing sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate, and how is its structure confirmed?
Methodological Answer:
Synthesis typically involves condensation of a pyridinylquinoline aldehyde with a thiazolidinedione precursor under reflux in a mixed solvent system (e.g., DMF-acetic acid), followed by sodium salt formation and hydration. Key steps include:
- Aldehyde-thiazolidinedione condensation : Optimize reaction time (2–4 hours) and stoichiometry (e.g., 1:1.2 molar ratio) to favor the Z-configuration .
- Salt formation : Use sodium acetate or hydroxide in ethanol/water mixtures to precipitate the sodium salt .
- Hydration : Crystallize from aqueous ethanol to incorporate water molecules into the lattice.
Structural confirmation :
- Spectroscopy : Use ¹H/¹³C NMR to verify aromatic protons, methylidene (C=CH) signals (~δ 7.5–8.5 ppm), and absence of undesired isomers. IR confirms thiazolidinedione carbonyl stretches (~1750 cm⁻¹) .
- Single-crystal X-ray diffraction : Refine with SHELXL (SHELX-2018) to resolve bond lengths, angles, and Z-configuration .
Q. Basic: How is the Z-configuration of the methylidene group experimentally validated?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between the methylidene proton and adjacent aromatic protons (e.g., pyridin-4-yl or quinoline H atoms) to confirm the Z-isomer .
- X-ray crystallography : Resolve the dihedral angle between the thiazolidinedione ring and the pyridinylquinoline moiety (typically <10° for Z-configuration) using SHELXL refinement .
Q. Advanced: How to resolve contradictions between spectroscopic data and crystallographic results during structural analysis?
Methodological Answer:
- Cross-validation : Compare NMR-derived torsion angles with X-ray data. If discrepancies arise (e.g., due to dynamic effects in solution), perform variable-temperature NMR or DFT calculations to model conformers .
- Twinned crystals : Use SHELXT to detect twinning and reprocess data if diffraction patterns suggest pseudo-symmetry .
Q. Advanced: What strategies optimize crystallization for X-ray studies of this hygroscopic compound?
Methodological Answer:
- Solvent screening : Test mixed solvents (e.g., DMF/water, ethanol/ethyl acetate) to balance solubility and volatility. Hydrate forms often crystallize best from aqueous ethanol .
- Anti-solvent diffusion : Layer hexane over a DMF solution to slow nucleation and improve crystal quality .
- Humidity control : Use sealed capillaries or humidity-controlled chambers to stabilize hydrate crystals during data collection .
Q. Advanced: How does the compound’s stability vary under oxidative or hydrolytic conditions, and how is this assessed?
Methodological Answer:
- Oxidative stability : Expose to H₂O₂ (3% v/v) in buffered solutions (pH 7.4) and monitor degradation via HPLC. Thiazolidinedione rings are prone to oxidation at the methylidene group .
- Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Track hydrate loss via TGA/DSC (endothermic peaks ~100–120°C indicate water release) .
Q. Advanced: How to address discrepancies in molecular docking scores for this compound’s receptor interactions?
Methodological Answer:
- Protonation state : Use quantum mechanical calculations (e.g., Gaussian) to determine the dominant tautomer at physiological pH. Incorrect protonation (e.g., pyridinyl N vs. thiazolidinedione O) skews docking scores .
- Ensemble docking : Dock against multiple receptor conformations (MD snapshots) to account for flexibility .
- Validation : Compare with SPR or ITC binding data to calibrate docking parameters .
Q. Advanced: How to analyze hydrogen-bonding patterns in the crystal lattice, and what functional insights do they provide?
Methodological Answer:
- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury CSD. The hydrate’s water molecules often mediate interactions between thiazolidinedione carbonyls and pyridinyl N atoms .
- Energy frameworks : Calculate interaction energies (CrystalExplorer) to identify stabilizing contacts (e.g., Owater–H⋯O=C vs. C–H⋯π interactions) .
Q. Advanced: How do solvent polarity and proticity influence the compound’s reactivity in substitution reactions?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in nucleophilic substitutions (e.g., SNAr at pyridinyl positions) but may promote side reactions via solvolysis .
- Protic solvents (ethanol, acetic acid) : Favor proton-coupled electron transfer in redox reactions (e.g., methylidene oxidation) but reduce substitution yields .
Properties
Molecular Formula |
C18H12N3NaO3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate |
InChI |
InChI=1S/C18H11N3O2S.Na.H2O/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12;;/h1-10H,(H,21,22,23);;1H2/q;+1;/p-1/b16-10-;; |
InChI Key |
KKSRFFGUIONCPS-FLPKAINGSA-M |
Isomeric SMILES |
C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)[N-]C(=O)S3)C4=CC=NC=C4.O.[Na+] |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=C3C(=O)[N-]C(=O)S3)C4=CC=NC=C4.O.[Na+] |
Origin of Product |
United States |
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